1-Cyclobutylimidazole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

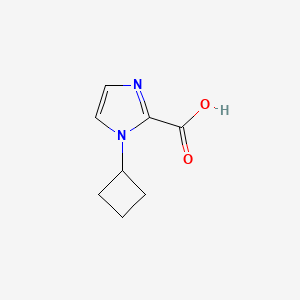

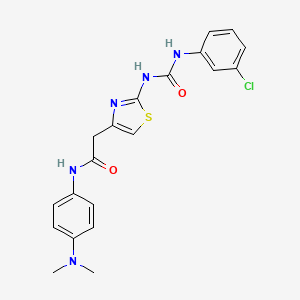

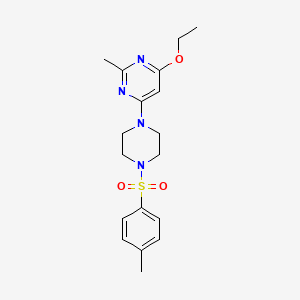

1-Cyclobutylimidazole-2-carboxylic acid is a compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is not intended for human or veterinary use, but for research purposes.

Synthesis Analysis

While specific synthesis methods for 1-Cyclobutylimidazole-2-carboxylic acid are not available, general methods for the synthesis of imidazoles involve the reaction of carboxylic acids with an excess of carbonyldiimidazole (CDI) in an anhydrous solvent . The resulting activated acid is used as the acylating reagent without further purification .Molecular Structure Analysis

The molecular structure of 1-Cyclobutylimidazole-2-carboxylic acid consists of a cyclobutyl group attached to an imidazole ring, which is further connected to a carboxylic acid group .Physical And Chemical Properties Analysis

Carboxylic acids, such as 1-Cyclobutylimidazole-2-carboxylic acid, are generally soluble in organic solvents like ethanol, toluene, and diethyl ether . They are also known to be weak acids, with their acidity constants being approximately 10^-5 .科学的研究の応用

Catalytic Activity in Epoxidation Reactions

Oxorhenium(V) complexes incorporating derivatives similar to 1-Cyclobutylimidazole-2-carboxylic acid have been synthesized and characterized for their structural and bonding properties. These complexes demonstrate significant catalytic activities in epoxidation reactions, specifically in the epoxidation of cyclooctene using tert-butyl hydroperoxide as the oxidant. The presence of 1H-benzimidazole-2-carboxylic acid in these complexes contributes to higher yields in the epoxidation processes (Machura et al., 2014).

C-C Bond Cleavage and Reagent-Free Transformations

2-Acylimidazoles, structurally related to 1-Cyclobutylimidazole-2-carboxylic acid, are known for their use in chemoselective and enantioselective reactions. Research demonstrates that the typically required pretreatment with reactive, toxic methylating reagents for facilitating C-C bond cleavage can be avoided. These compounds enable C-C bond cleavage under neutral conditions without additional reagents or catalysts, enhancing the scope and safety of chemical transformations (Xin et al., 2020).

Structural Characterization and Hydrogen Bonding

1H-Benzimidazole-2-carboxylic acid, closely related to 1-Cyclobutylimidazole-2-carboxylic acid, demonstrates interesting structural characteristics when it crystallizes as the monohydrate. The molecule exists in a zwitterionic form, and hydrogen bonds play a crucial role in forming a two-dimensional network involving molecules of acid and water, hinting at potential applications in designing structured materials (Krawczyk et al., 2005).

Fluorescent Properties of Metal-Organic Frameworks

Benzimidazole-5-carboxylate and derivatives are used in assembling metal-organic frameworks (MOFs) with Cd(II) ions, leading to the creation of structures with significant fluorescent properties. These complexes display blue emission in the solid state, and their luminescent properties are closely related to their structural composition. This paves the way for potential applications in sensing, imaging, and optical materials (Yao et al., 2008).

将来の方向性

Research on imidazole derivatives, such as 1-Cyclobutylimidazole-2-carboxylic acid, is ongoing and holds great potential. For instance, recent studies have focused on the optimization of 1H-imidazole-2-carboxylic acid derivatives for potential use as inhibitors of metallo-β-lactamase, an enzyme associated with antibiotic resistance . This suggests that 1-Cyclobutylimidazole-2-carboxylic acid and similar compounds could play a significant role in future drug development .

特性

IUPAC Name |

1-cyclobutylimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCLFPVXVQMPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-1H-imidazole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)

![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)

![Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)